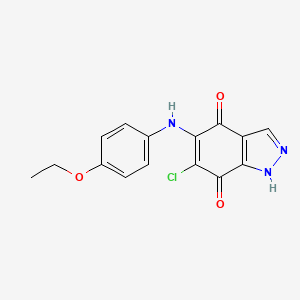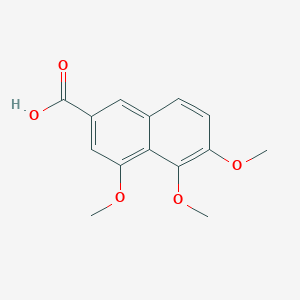![molecular formula C29H22Cl2N2 B12623803 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline CAS No. 917804-91-2](/img/structure/B12623803.png)
2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with phenyl and chlorophenyl groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with aniline derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as phenylboronic acid, which facilitates the formation of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its amine derivatives.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one
- 2,4-Bis(4-chlorophenyl)-6-chloropyridine
- 2,2-Bis(4-chlorophenyl)acetic acid
Uniqueness
Compared to similar compounds, 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline stands out due to its unique combination of phenyl and chlorophenyl groups attached to the pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions .
Propriétés
Numéro CAS |
917804-91-2 |
|---|---|
Formule moléculaire |
C29H22Cl2N2 |
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
2-[2,6-bis(4-chlorophenyl)-4-phenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H22Cl2N2/c30-24-14-10-21(11-15-24)28-18-23(20-6-2-1-3-7-20)19-29(22-12-16-25(31)17-13-22)33(28)27-9-5-4-8-26(27)32/h1-19,23H,32H2 |
Clé InChI |
GHZVWIBNALEEAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4N)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)

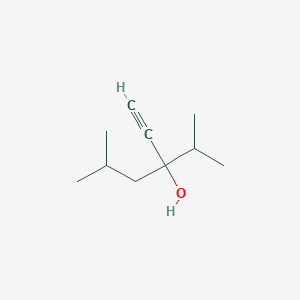
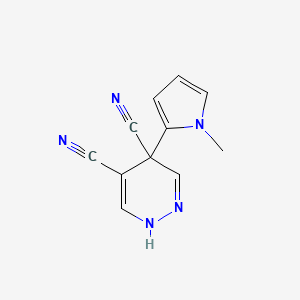
![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12623753.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)

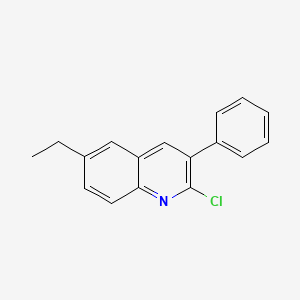
![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)

![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)
